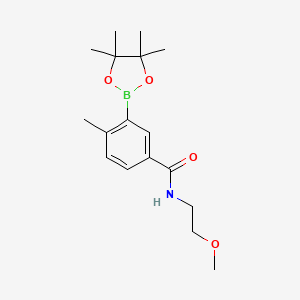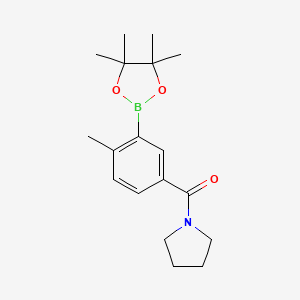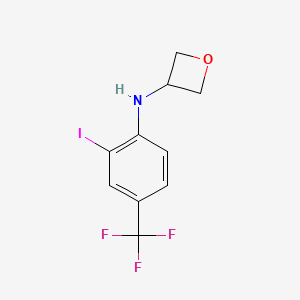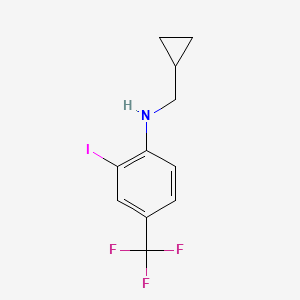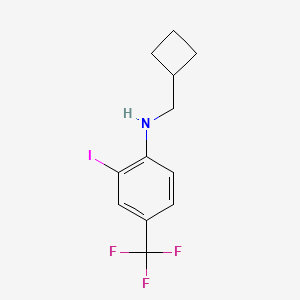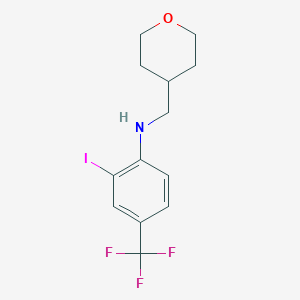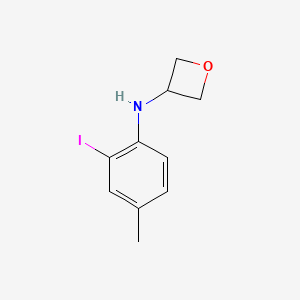
N-Cyclohexyl-2-iodo-4-methylaniline
Descripción general
Descripción
N-Cyclohexyl-2-iodo-4-methylaniline is a useful research compound. Its molecular formula is C13H18IN and its molecular weight is 315.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclohexyl-2-iodo-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-2-iodo-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidative Direct Cyclization
It is utilized for oxidative direct cyclization of N-methylanilines with electron-deficient alkenes to produce tetrahydroquinolines with good yields (Nishino, Hirano, Satoh, & Miura, 2011).
Regioselective Dearomatization
It plays a role in the regioselective dearomatization of phenols and anilines (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Dielectric Studies
The compound is used in dielectric studies to determine intermolecular hydrogen bonding between N-methylaniline and 1,4-dioxan (Tucker & Walker, 1970).
Synthesis of Carbazoles
It assists in the synthesis of 1-iodo-1,2,3,4,4a,9a-hexahydrocarbazoles and their isomerization into 3-iodo-2,4-propano-1,2,3,4-tetrahydroquinolines (Gataullin et al., 2002).
Probe in Cytochrome P450 Studies
N-Cyclohexyl-2-iodo-4-methylaniline serves as a probe substrate to study the role of single electron transfer in cytochrome P450-catalyzed N-dealkylation reactions (Shaffer, Harriman, Koen, & Hanzlik, 2002).
Organophotoredox Catalysis
It is used as a metal-free and inexpensive organophotoredox catalyst for efficient cyclization of N-methylanilines with maleimides to yield tetrahydroquinolines (Yadav & Yadav, 2017).
Toxicology Studies
The compound is employed in toxicology studies to determine its embryotoxic and/or teratogenic potential, impacting health risk assessment (Groth, Schreeb, Herdt, & Freundt, 1993).
Study of Pseudopeptidic Triazines
It is a component of a new class of pseudopeptidic [1,2,4]triazines composed of two different amino acids, arylglycine, and alanine derivatives (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Synthesis of Indoline Derivatives
It is used in the synthesis of indoline derivatives through [3 + 2] radical cyclization induced by light, which have various biological activities (Li et al., 2021).
Propiedades
IUPAC Name |
N-cyclohexyl-2-iodo-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHORNFJGHFEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCCCC2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-iodo-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





